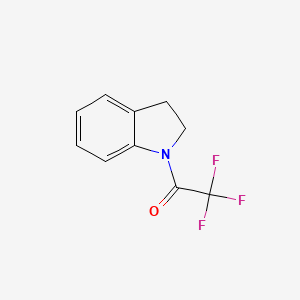

2,2,2-Trifluoro-1-indolinylethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

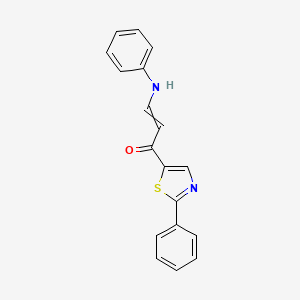

The compound 2,2,2-Trifluoro-1-indolinylethan-1-one is a chemical that features both the indoline and ketone functional groups, with the addition of trifluoromethyl groups. This structure suggests that the compound could be of interest in various chemical and pharmacological applications due to the presence of these functional groups.

Synthesis Analysis

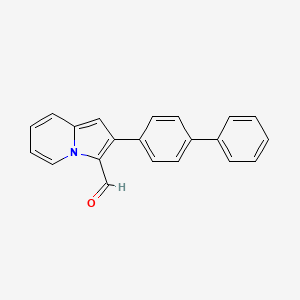

The synthesis of related compounds has been explored in the literature. For instance, a silver triflate-catalyzed tandem hydroamination/hydroarylation cascade has been used to generate 1'-allylspiro[indene-1,2'-indolin]-3'-ones from related starting materials, such as 1-(2-allylamino)phenyl-4-hydroxy-but-2-yn-1-ones. This method is noted for its mild reaction conditions and its ability to produce highly functionalized spiro-targets with high yield . Although not the exact compound , this synthesis route could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics typical of indoline derivatives, which include a bicyclic framework consisting of a benzene ring fused to a pyrrolidine ring. The trifluoromethyl group would add significant electronegativity to the molecule, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Chemical reactions involving indoline derivatives can be quite diverse. The presence of a trifluoromethyl group in the compound could facilitate nucleophilic cyclization reactions, as seen in the synthesis of indoline derivatives from 1-trifluoromethylvinyl compounds . These reactions often involve intramolecular attacks that lead to the formation of new rings, which could be a relevant reaction pathway for the synthesis or further functionalization of this compound.

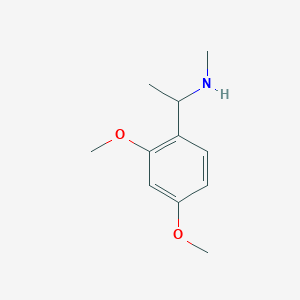

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the trifluoromethyl group would likely increase the compound's lipophilicity and could affect its boiling point, stability, and reactivity. The indoline moiety is known to be a privileged structure in medicinal chemistry, often contributing to the bioactivity of pharmaceutical compounds.

Aplicaciones Científicas De Investigación

Luminescent Properties

2,2,2-Trifluoro-1-indolinylethan-1-one (TFI) has been utilized in the synthesis of lanthanide complexes, showing promising applications in luminescent properties. These complexes, particularly those involving Eu and Sm ions, demonstrate strong characteristic emissions. The introduction of TFI enhances the luminescent quantum yields and lifetimes of these complexes, making them useful in materials science and photonic applications (Li et al., 2012).

Optical Resolution in Chemistry

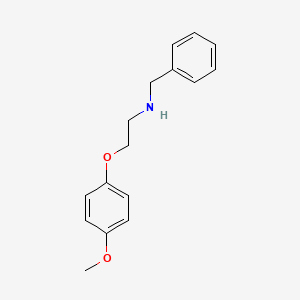

TFI has been employed in the optical resolution of racemic compounds through lipase-catalyzed enantioselective acetylation. This method effectively separates enantiomers of compounds like 2,2,2-trifluoro-1-(naphthyl)ethanols, illustrating TFI's role in facilitating stereoselective chemical processes (Kato et al., 1995).

Synthesis of Chiral Compounds

TFI-based compounds have been used in the stereoselective synthesis of chiral fluoroalkyl-containing spirooxindole γ-lactam products. These compounds, achieved through secondary amine-catalyzed reactions, exhibit high yields and excellent enantioselectivities. This illustrates TFI's potential in synthesizing chiral compounds, which are significant in pharmaceutical research and development (Liu et al., 2020).

Dynamic Polymer Systems

In polymer science, TFI-related compounds have been explored for their utility in 'click' chemistry applications. These applications involve ultrafast and reversible reactions, contributing to the development of dynamic polymer networks with properties like healing, reshaping, and recycling. This showcases TFI's relevance in advanced materials science (Billiet et al., 2014).

Intermolecular Interactions

TFI and its derivatives have been studied for their ability to form strong hydrogen and halogen bonds. These properties are critical in understanding and designing supramolecular structures and crystal engineering, indicating TFI's role in fundamental chemical research (Libri et al., 2008).

Fluorescence Probes

TFI derivatives have been synthesized and evaluated as fluorescence probes for metal ions. Their selective sensitivity towards specific ions like Ag+ and Hg2+ indicates their potential in sensor technology and analytical chemistry (Rocha et al., 2009).

Safety and Hazards

While specific safety and hazard information for 2,2,2-Trifluoro-1-indolinylethan-1-one is not available, it’s important to handle all chemicals with care and follow safety protocols. A related compound, 2,2,2-Trifluoroethanol, is classified as a flammable liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation .

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSZSUAIVBOFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402926 |

Source

|

| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90732-28-8 |

Source

|

| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.